molecular formula C14H12O3 B15208424 5-Phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione CAS No. 6337-27-5

5-Phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Cat. No.: B15208424
CAS No.: 6337-27-5
M. Wt: 228.24 g/mol
InChI Key: JKYWPOLMZPJQML-UHFFFAOYSA-N
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Description

5-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione is an organic compound with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol . It is a derivative of isobenzofuran and is known for its unique structural properties, which make it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a conjugated diene and a dienophile. In this case, maleic anhydride reacts with 2-phenyl-1,3-butadiene under controlled conditions to form the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. The reaction is usually carried out in a solvent like toluene or xylene at elevated temperatures (around 100-150°C) to ensure complete conversion of the reactants .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 5-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6337-27-5

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

5-phenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C14H12O3/c15-13-11-7-6-10(8-12(11)14(16)17-13)9-4-2-1-3-5-9/h1-6,11-12H,7-8H2

InChI Key

JKYWPOLMZPJQML-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CC2C1C(=O)OC2=O)C3=CC=CC=C3

Origin of Product

United States

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